molecular formula C17H18N4 B12217844 7-phenyl-4-(piperidin-1-yl)-5H-pyrrolo[3,2-d]pyrimidine

7-phenyl-4-(piperidin-1-yl)-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B12217844
M. Wt: 278.35 g/mol
InChI Key: HIYZKZUFHJQOOO-UHFFFAOYSA-N
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Description

7-phenyl-4-(piperidin-1-yl)-5H-pyrrolo[3,2-d]pyrimidine is a chemical compound designed for research use, featuring a pyrrolo[3,2-d]pyrimidine core scaffold. This scaffold is recognized in medicinal chemistry as a privileged structure for developing kinase inhibitors due to its ability to act as an ATP-mimetic, competitively binding to the catalytic site of various kinases . The specific substitution at the 4-position with a piperidin-1-yl group and at the 7-position with a phenyl ring is characteristic of molecules investigated for their potential to interact with key biological targets. Compounds based on the pyrrolopyrimidine structure have demonstrated significant research value in areas such as infectious diseases and oncology . For instance, closely related pyrrolo[2,3-d]pyrimidine analogues have been designed and synthesized as potential inhibitors of Plasmodium falciparum calcium-dependent protein kinases (PfCDPK1 and PfCDPK4), which are promising targets for malaria transmission-blocking drugs . In cancer research, similar molecules have been explored as potent, ATP-competitive inhibitors of critical kinases like p21-activated kinase 4 (PAK4), which is overexpressed in numerous human cancers , and Focal Adhesion Kinase (FAK), a key regulator of tumor growth and metastasis . The mechanism of action for this class of compounds typically involves hinge-binding interactions within the ATP-binding pocket of the target kinase. The planar pyrrolopyrimidine heterocycle can form crucial hydrogen bonds with the backbone residues of the hinge region, while the lipophilic substituents, such as the phenyl and piperidine groups, are projected into adjacent hydrophobic pockets, potentially conferring selectivity and enhancing binding affinity . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the relevant scientific literature for comprehensive handling, storage, and safety data prior to use.

Properties

Molecular Formula

C17H18N4

Molecular Weight

278.35 g/mol

IUPAC Name

7-phenyl-4-piperidin-1-yl-5H-pyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C17H18N4/c1-3-7-13(8-4-1)14-11-18-16-15(14)19-12-20-17(16)21-9-5-2-6-10-21/h1,3-4,7-8,11-12,18H,2,5-6,9-10H2

InChI Key

HIYZKZUFHJQOOO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC=NC3=C2NC=C3C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Protecting Group Strategies

Patent EP1913000B1 emphasizes the use of benzyl groups to protect reactive sites during chlorination. For example, benzylation of the pyrrolo[3,2-d]pyrimidine core prior to POCl₃ treatment prevents over-chlorination, increasing yield by 20–30%. Subsequent hydrogenolysis with palladium hydroxide removes the benzyl group without affecting the piperidine substituent.

Stoichiometric Control

Optimal POCl₃:DIPEA ratios (3:2) reduce byproduct formation during chlorination. Excess piperidine (1.5 equivalents) in substitution reactions ensures complete displacement of chloride.

Analytical Characterization

  • ¹H NMR : Aromatic protons of the phenyl group appear as a multiplet at δ 7.45–7.65 ppm, while the piperidin-1-yl group shows characteristic signals at δ 2.75–3.10 ppm (N-CH₂).
  • Mass Spectrometry : Molecular ion peaks at m/z 331.2 [M+H]⁺ confirm the target structure.

Table 1. Comparative Yields Under Varied Chlorination Conditions

POCl₃ Equivalents Base Temperature (°C) Yield (%)
2.0 DIPEA 105 68
3.0 DIPEA 105 85
3.0 Triethylamine 105 52

Chemical Reactions Analysis

Types of Reactions

7-phenyl-4-piperidin-1-yl-5H-pyrrolo[3,2-d]pyrimidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Kinase Inhibition
The primary application of 7-phenyl-4-(piperidin-1-yl)-5H-pyrrolo[3,2-d]pyrimidine lies in its role as an inhibitor of protein kinases. It has demonstrated potent inhibitory activity against specific kinases such as PfCDPK4, which is crucial in malaria research. The compound exhibits IC50 values ranging from 0.210 to 0.589 μM, indicating its effectiveness against this target . Additionally, it has been evaluated for its inhibitory effects on other kinases, including CDK2/Cyclin A1 and GSK3 alpha, showcasing its broad spectrum of activity .

Anticancer Activity
The compound's structure allows for interactions with key amino acid residues in the active sites of various kinases, enhancing binding affinity and selectivity. Molecular docking studies have shown that it can effectively bind to the active sites of multiple kinases, forming critical interactions that may lead to anticancer effects . For instance, derivatives of this compound have shown antiproliferative activity against cancer cell lines such as HCT116 and MCF-7 .

Synthesis and Derivatives

The synthesis of this compound typically involves several steps, including microwave-assisted techniques that enhance yields and reduce reaction times . Variations in the synthesis process can lead to a variety of derivatives with potentially enhanced biological activities or altered pharmacokinetic profiles.

Table: Comparison of Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidineContains an amino group at position 4Inhibitor of protein kinases with selectivity for PKB
7-deazapurineLacks nitrogen at position 7Antiproliferative activity against cancer cells
Pyrrolo[2,3-d]pyrimidines with cyclopropylmethyl substituentsVaries in substituents at N-7Potential inhibitors of PfCDPK4

Case Studies and Research Findings

Numerous studies have documented the efficacy of this compound in various contexts:

Anticancer Studies
Research has indicated that this compound can arrest the cell cycle in MCF-7 cells at the S phase, enhancing its potential as an anticancer agent . Furthermore, it has been shown to exhibit cytotoxic effects on cancer cells while demonstrating lower toxicity to normal cells .

Inhibition Profiles
Inhibitory profiles have been established for this compound against a range of kinases. For example, it has been found to inhibit CDK2/Cyclin A1 and DYRK3 with notable potency compared to standard treatments such as imatinib .

Mechanism of Action

The mechanism of action of 7-phenyl-4-piperidin-1-yl-5H-pyrrolo[3,2-d]pyrimidine involves its ability to inhibit multiple kinases. This compound binds to the ATP-binding site of kinases, thereby preventing their activation and subsequent signaling pathways. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Heterocyclic Systems

The 5H-pyrrolo[3,2-d]pyrimidine core distinguishes this compound from isomers like 7H-pyrrolo[2,3-d]pyrimidine (e.g., 5-(4-chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine, ). The fusion position ([3,2-d] vs. [2,3-d]) alters electron distribution and hydrogen-bonding capacity, influencing receptor affinity and solubility .

Substituent Variations

  • Position 4: The piperidin-1-yl group in the target compound contrasts with pyrrolidin-1-yl in ’s derivative.
  • Position 7 : The phenyl group in the target compound vs. 4-methylphenyl or 3-methylphenyl in analogs () affects steric bulk and π-π stacking interactions. Halogenated derivatives (e.g., 7-bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine, ) introduce electronegative atoms that may enhance reactivity in cross-coupling reactions .
Table 1: Structural Comparison of Key Derivatives
Compound Name Core Structure Position 4 Substituent Position 7 Substituent Key References
7-Phenyl-4-(piperidin-1-yl)-5H-pyrrolo[3,2-d]pyrimidine 5H-pyrrolo[3,2-d]pyrimidine Piperidin-1-yl Phenyl
5-(4-Chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine 7H-pyrrolo[2,3-d]pyrimidine Pyrrolidin-1-yl 4-Methylphenyl
7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine 5H-pyrrolo[3,2-d]pyrimidine Chloro Bromo
7-(3-Methylphenyl)-5-phenyl-4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine 7H-pyrrolo[2,3-d]pyrimidine 4-Phenylpiperazin-1-yl 3-Methylphenyl

Physicochemical Properties

  • Hydrophobicity : The phenyl and piperidinyl groups increase logP compared to halogenated derivatives (e.g., ’s bromo-chloro analog, predicted logP ~2.5) .
  • pKa : Predicted pKa of ~9.91 () for halogenated analogs suggests moderate basicity, while piperidinyl groups may raise pKa further, impacting solubility .
  • Stability : Sensitivity to light/oxygen necessitates storage under inert gas (), a consideration for formulation .

Biological Activity

7-Phenyl-4-(piperidin-1-yl)-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential as a multi-targeted kinase inhibitor. This compound exhibits promising biological activity, particularly in inhibiting protein kinases, which are critical in various cellular signaling pathways.

Chemical Structure and Properties

The compound features a unique structure characterized by a fused pyrrole and pyrimidine ring system, with a phenyl group at the 7-position and a piperidine moiety at the 4-position. Its molecular formula is C17H18N4C_{17}H_{18}N_{4} with a molecular weight of 278.35g/mol278.35\,g/mol .

PropertyValue
Molecular FormulaC17H18N4
Molecular Weight278.35 g/mol
IUPAC NameThis compound
InChIInChI=1S/C17H18N4/c1-3-7-13(8-4-1)14-11-18-16-15(14)19-12-20-17(16)21-9-5-2-6-10-21/h1,3-4,7-8,11-12,18H,2,5-6,9-10H2

The primary mechanism of action for this compound involves its ability to inhibit multiple kinases. It binds to the ATP-binding site of these kinases, preventing their activation and disrupting downstream signaling pathways. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Inhibitory Activity

Research indicates that derivatives of this compound can effectively inhibit specific kinases such as PfCDPK4 (a target relevant in malaria research). The inhibitory activity against PfCDPK4 has been quantified with IC50 values ranging from 0.2100.210 to 0.589μM0.589\,\mu M, demonstrating potent activity .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Cancer Treatment : In vivo studies have shown that derivatives of this compound can modulate biomarkers of signaling through protein kinase B (PKB), leading to significant inhibition of tumor growth in xenograft models .
  • Malaria Research : The compound's effectiveness against PfCDPK4 positions it as a potential candidate for developing antimalarial therapies .
  • Structural Modifications : Research has explored variations in the linker group between the piperidine and lipophilic substituents to enhance selectivity and oral bioavailability of the compounds derived from this structure .

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their biological activities:

Compound NameStructural FeaturesBiological Activity
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidineContains an amino group at position 4Inhibitor of protein kinases with selectivity for PKB
7-deazapurineLacks nitrogen at position 7Antiproliferative activity against cancer cells
Pyrrolo[2,3-d]pyrimidines with cyclopropylmethyl substituentsVaries in substituents at N-7Potential inhibitors of PfCDPK4

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